5,6-dichloro-N-methyl-N-(3-methylbutan-2-yl)pyridine-3-carboxamide
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Overview
Description
5,6-Dichloro-N-methyl-N-(3-methylbutan-2-yl)pyridine-3-carboxamide is a synthetic organic compound characterized by its pyridine ring substituted with chlorine atoms at the 5 and 6 positions, and a carboxamide group at the 3 position The compound also features a methyl group and a 3-methylbutan-2-yl group attached to the nitrogen atom of the carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-N-methyl-N-(3-methylbutan-2-yl)pyridine-3-carboxamide typically involves the following steps:
Chlorination of Pyridine: Pyridine is chlorinated at the 5 and 6 positions using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Formation of Carboxamide: The chlorinated pyridine is then reacted with methylamine and 3-methylbutan-2-amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide group at the 3 position.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and 3-methylbutan-2-yl groups, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The chlorine atoms at the 5 and 6 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5,6-dichloro-N-methyl-N-(3-methylbutan-2-yl)pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. Studies focus on its efficacy and safety in treating various conditions, such as infections or inflammatory diseases.
Industry
Industrially, the compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 5,6-dichloro-N-methyl-N-(3-methylbutan-2-yl)pyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The chlorine atoms and carboxamide group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate these targets, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloropyridine-3-carboxamide: Lacks the N-methyl and 3-methylbutan-2-yl groups, resulting in different chemical properties and applications.
N-Methyl-N-(3-methylbutan-2-yl)pyridine-3-carboxamide: Lacks the chlorine atoms, affecting its reactivity and biological activity.
Uniqueness
5,6-Dichloro-N-methyl-N-(3-methylbutan-2-yl)pyridine-3-carboxamide is unique due to the combination of chlorine atoms and the specific alkyl groups attached to the nitrogen atom. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5,6-dichloro-N-methyl-N-(3-methylbutan-2-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2O/c1-7(2)8(3)16(4)12(17)9-5-10(13)11(14)15-6-9/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLWCCGFTICKJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)N(C)C(=O)C1=CC(=C(N=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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